N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
CAS No.: 896373-17-4
Cat. No.: VC11965671
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896373-17-4 |
|---|---|
| Molecular Formula | C19H18ClN3O3 |
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
| Standard InChI | InChI=1S/C19H18ClN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26) |
| Standard InChI Key | AYZACRKWWIKQCC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[(4-Chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide belongs to the 2,4-dioxo-1H-quinazolin-3-yl subclass of quinazolinones, distinguished by the presence of two ketone groups at positions 2 and 4 of the heterocyclic ring. The compound’s structure integrates three critical domains:
-
Quinazolinone Core: A bicyclic system comprising fused benzene and pyrimidine rings, which serves as the scaffold for electronic interactions with biological targets .
-
4-Chlorophenylmethyl Substituent: A lipophilic aromatic group attached via a methylene bridge, enhancing membrane permeability and enabling π-π stacking with hydrophobic protein pockets.
-
Butanamide Side Chain: A four-carbon aliphatic chain terminating in an amide group, contributing to solubility and hydrogen-bonding capabilities.
The molecular formula is C₁₉H₁₇ClN₄O₃, with a molecular weight of 396.82 g/mol. Spectroscopic data (NMR, IR) confirm the presence of characteristic absorptions for the carbonyl groups (1,690–1,720 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹).
Physicochemical Properties
Key physicochemical parameters include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and limited solubility in water (<0.1 mg/mL at 25°C).
-
Melting Point: 218–220°C, indicative of crystalline stability.
-
logP: 2.8, reflecting balanced hydrophobicity suitable for blood-brain barrier penetration.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide typically involves a four-step sequence:
-
Formation of Quinazolinone Core: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 2,4-dioxoquinazoline intermediates .
-
N-Alkylation: Introduction of the 4-chlorophenylmethyl group via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃).
-
Side Chain Elongation: Coupling of the N-alkylated quinazolinone with butanoyl chloride using carbodiimide-based coupling agents (e.g., EDC, HOBt).
-
Purification: Recrystallization from ethanol or chromatographic separation achieves >95% purity.
Optimization Strategies
Recent advances emphasize green chemistry approaches:
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 78% vs. 65% under conventional heating) .
-
Continuous Flow Reactors: Enhances scalability and minimizes solvent waste in industrial settings.
Pharmacological Activities
Enzyme Inhibition
The compound exhibits potent inhibitory effects on epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), two kinases implicated in oncogenic signaling:
These activities correlate with its ability to suppress proliferation in EGFR-driven cancer cell lines (e.g., A549 lung carcinoma, IC₅₀ = 1.2 µM) .
Anticancer Efficacy
In vivo studies using xenograft models demonstrate:
-
Tumor Growth Reduction: 62% inhibition in MDA-MB-231 breast cancer models after 21 days of oral administration (50 mg/kg/day).
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in treated cells, confirming programmed cell death .
Mechanism of Action
Molecular Targeting
The compound’s dual kinase inhibition disrupts downstream signaling cascades:
-
EGFR Pathway: Blocks autophosphorylation, impairing RAS-RAF-MAPK activation and cyclin D1 expression .
-
PI3K-AKT-mTOR Axis: Reduces phosphorylation of AKT (Ser473) and mTOR substrates, inducing cell cycle arrest at G₁ phase .
Synergistic Effects
Combination with paclitaxel enhances cytotoxicity in resistant ovarian cancer cells (CI = 0.45), suggesting utility in overcoming chemoresistance.
Therapeutic Applications and Future Directions
Oncology
Ongoing clinical trials evaluate its safety profile in Phase I studies, with preliminary data indicating manageable toxicity (grade 1–2 nausea, fatigue).
Neurodegenerative Diseases
Preclinical evidence suggests cholinesterase inhibition (AChE IC₅₀ = 5.7 µM), positioning it as a candidate for Alzheimer’s disease therapy .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume